molecular formula C13H21ClN2O2 B13765728 Carbamic acid, dimethyl-, (2-(dimethylamino)-4-ethylphenyl) ester, hydrochloride CAS No. 63884-69-5

Carbamic acid, dimethyl-, (2-(dimethylamino)-4-ethylphenyl) ester, hydrochloride

Cat. No.: B13765728
CAS No.: 63884-69-5
M. Wt: 272.77 g/mol
InChI Key: FRIDHCHNBHNTEK-UHFFFAOYSA-N
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Description

[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride: is a chemical compound with a complex structure that includes a dimethylcarbamoyloxy group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride typically involves the reaction of dimethylcarbamoyl chloride with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The use of phosgene and dimethylamine in a flow reactor at elevated temperatures (around 275°C) can produce dimethylcarbamoyl chloride, which is then reacted with the phenolic compound . This method ensures high yields and efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, providing insights into enzyme mechanisms.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, the compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of [2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Properties

CAS No.

63884-69-5

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-6-10-7-8-12(11(9-10)14(2)3)17-13(16)15(4)5;/h7-9H,6H2,1-5H3;1H

InChI Key

FRIDHCHNBHNTEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-]

Origin of Product

United States

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